molecular formula C24H20ClNO3 B11331408 PqsR/LasR-IN-1

PqsR/LasR-IN-1

Cat. No.: B11331408
M. Wt: 405.9 g/mol
InChI Key: WMGRTKLFMHNQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PqsR/LasR-IN-1 is a novel, potent small-molecule compound designed to simultaneously target two key transcriptional regulators, PqsR (MvfR) and LasR, within the Pseudomonas aeruginosa quorum sensing (QS) network. This dual-inhibition strategy offers a sophisticated approach to disrupt bacterial pathogenicity without imposing a direct lethal pressure that drives antibiotic resistance. By targeting the PqsR receptor, this compound interferes with the pqs signaling pathway, which is central to the production of virulence factors like pyocyanin and the autoinducer PQS, and is critical for biofilm development and the establishment of chronic infections . Concurrently, its action on the LasR receptor, considered the master regulator of the QS hierarchy, allows for a broader disruption of the QS cascade, including the downregulation of downstream virulence genes and biofilm-associated components . This coordinated inhibition effectively "disarms" the pathogen, significantly reducing its virulence and making it more susceptible to host immune responses and potentially co-administered antibiotics. The value of this compound in research is substantial. It serves as an essential pharmacological tool for elucidating the complex interactions and hierarchical relationships between the LasR and PqsR circuits in both acute and chronic infection models . Researchers can use this compound to probe the mechanisms of bacterial communication, biofilm formation, and the transition to persistent infections. Given the critical role of PqsR and LasR in controlling a vast regulon of virulence genes, this compound holds promising potential as a lead compound in the development of novel anti-virulence therapies aimed at combating multi-drug resistant P. aeruginosa infections . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H20ClNO3/c1-14-3-9-20(11-15(14)2)26-23(27)17-6-10-21-18(12-17)13-22(29-24(21)28)16-4-7-19(25)8-5-16/h3-12,22H,13H2,1-2H3,(H,26,27)

InChI Key

WMGRTKLFMHNQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Intricate Interconnections of Pseudomonas Aeruginosa Quorum Sensing Systems

Hierarchical Architecture of Las, Rhl, and Pqs Quorum Sensing Systems

The canonical model of the P. aeruginosa QS hierarchy places the Las system at the apex, positively regulating both the Rhl and PQS systems. asm.orgnih.gov However, this hierarchy can be flexible, with the Rhl and PQS systems capable of being activated independently of the Las system under certain conditions. nih.gov

The Las system is considered the master regulator in the QS cascade. nih.gov It consists of two primary components: the synthase LasI, which is responsible for producing the acyl-homoserine lactone (AHL) signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the transcriptional regulator LasR. nih.govyoutube.com As the bacterial population density increases, so does the extracellular concentration of 3O-C12-HSL. youtube.com Once a threshold concentration is reached, 3O-C12-HSL diffuses back into the cells and binds to the LasR protein. youtube.com This binding event activates LasR, which then functions as a transcriptional activator, modulating the expression of a large number of target genes, including those involved in virulence and biofilm formation. nih.govnih.gov

The Rhl system operates downstream of the Las system. nih.gov It is composed of the synthase RhlI, which synthesizes the AHL signal N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR. asm.orgnih.gov The expression of both rhlI and rhlR is positively regulated by the activated LasR/3O-C12-HSL complex. asm.orgasm.org Similar to the Las system, as the concentration of C4-HSL increases with cell density, it binds to and activates RhlR. asm.org The RhlR:C4-HSL complex then regulates the expression of its own set of target genes, many of which are also involved in virulence factor production. asm.orgnih.gov

The Pseudomonas quinolone signal (PQS) system utilizes a different class of signaling molecules, the 2-alkyl-4(1H)-quinolones (AQs). asm.org The key signaling molecules in this system are 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ). asm.org The biosynthesis of these molecules is carried out by the products of the pqsABCDE operon. nih.govfrontiersin.org PqsH is the enzyme responsible for converting HHQ to PQS. nih.gov The transcriptional regulator of this system is PqsR (also known as MvfR), a LysR-type transcriptional regulator. nih.govnih.gov Both HHQ and PQS can bind to and activate PqsR, which in turn positively regulates the transcription of the pqsABCDE operon, creating a positive feedback loop. asm.orgnih.gov

Quorum Sensing System Synthase/Operon Signaling Molecule Transcriptional Regulator
LasLasIN-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)LasR
RhlRhlIN-butanoyl-L-homoserine lactone (C4-HSL)RhlR
PQSPqsABCDE, PqsH2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), 2-heptyl-4(1H)-quinolone (HHQ)PqsR

Cross-Talk and Regulatory Feedback Loops within the Quorum Sensing Network

The Las, Rhl, and PQS systems are intricately interconnected through a complex web of regulatory interactions, ensuring a coordinated and hierarchical control of gene expression.

The activated LasR/3O-C12-HSL complex plays a central role in initiating the entire QS cascade by positively regulating the expression of key components of the other two systems. researchgate.net Specifically, LasR directly binds to the promoter regions of rhlR and rhlI, thereby activating their transcription and linking the Las and Rhl systems. nih.govasm.org In a similar manner, LasR activates the expression of pqsR, the transcriptional regulator of the PQS system. nih.govnih.gov This hierarchical control ensures that the activation of the Rhl and PQS systems generally occurs after the Las system has been activated.

The interplay between the PQS and Rhl systems is particularly complex and involves the protein PqsE. nih.gov PqsE is encoded by the last gene of the pqsABCDE operon, and its expression is therefore controlled by the PqsR-PQS complex. nih.gov While PqsE is not required for the synthesis of PQS, it plays a crucial regulatory role. nih.govresearchgate.net It has been demonstrated that PqsE physically interacts with the RhlR transcriptional regulator. researchgate.net This interaction enhances the DNA-binding affinity of RhlR to the promoters of certain target genes, thereby modulating their expression. nih.govresearchgate.net This PqsE-RhlR interaction is critical for the production of several RhlR-dependent virulence factors. nih.gov Thus, the PqsR-PQS complex indirectly influences RhlR activity by controlling the levels of PqsE, adding another layer of regulatory complexity to the P. aeruginosa QS network. nih.govresearchgate.net

Regulatory Interaction Regulator Target Effect
Las → RhlLasR/3O-C12-HSLrhlR, rhlIPositive Regulation
Las → PQSLasR/3O-C12-HSLpqsRPositive Regulation
PQS → Rhl (indirect)PqsR-PQS/HHQ → PqsERhlREnhanced Activity

RhlR Feedback on PQS System Components

The interplay between the different QS systems is not unidirectional; significant feedback loops exist that allow for complex regulation. A key example of this is the feedback exerted by the RhlR regulator on the components of the PQS system. While the Las system positively regulates the PQS system, the Rhl system has been shown to exert negative control. researchgate.net

RegulatorSystemPrimary FunctionSignaling Molecule
LasRlasMaster transcriptional regulator, activates rhl and pqs systems. nih.govnih.govN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) nih.gov
RhlRrhlTranscriptional regulator, controls virulence factors like rhamnolipids and pyocyanin (B1662382). nih.govmicrobiologyresearch.org Represses the pqs system. researchgate.netasm.orgN-butyryl-L-homoserine lactone (C4-HSL) nih.gov
PqsR (MvfR)pqsLysR-type transcriptional regulator, activates PQS biosynthesis and is required for full virulence. nih.govnih.govPseudomonas quinolone signal (PQS) and its precursor HHQ nih.gov

Quorum Sensing in the Context of P. aeruginosa Pathoadaptation

The QS network is fundamental to the success of P. aeruginosa as an opportunistic pathogen, enabling it to adapt to the host environment and establish chronic infections. youtube.comnih.gov This pathoadaptation is evident in the QS-dependent regulation of a wide array of virulence factors, including proteases, toxins, and biosurfactants, as well as its critical role in biofilm formation. nih.govresearchgate.nettandfonline.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which offer protection from host immune responses and antimicrobial agents. youtube.com

The hierarchical and interconnected nature of the QS systems allows for a flexible and adaptive response during infection. For instance, during chronic infections, such as those in the lungs of individuals with cystic fibrosis, isolates of P. aeruginosa with mutations in the lasR gene are common. nih.govnih.gov In many of these clinical isolates, the rhl system has evolved to function independently of LasR, ensuring that virulence can be maintained even when the master regulator is non-functional. nih.govnih.gov This demonstrates the remarkable plasticity of the QS network and its importance in long-term adaptation to the host environment. nih.gov The PQS system is also crucial for virulence in various infection models and is interconnected with the other systems, for example, through the PqsE protein, which modulates RhlR activity. nih.govacs.orgresearchgate.net By inhibiting both LasR and PqsR, PqsR/LasR-IN-1 can counteract the bacterium's pathogenic strategies, reducing its ability to form biofilms and produce key virulence factors necessary for infection. medchemexpress.comtandfonline.com

RegulatorTarget Gene/OperonEffect of RegulationReference
PqsRpqsABCDEPositive (Activation) nih.govasm.org
RhlRpqsABCDENegative (Repression) asm.org
LasRpqsRPositive (Activation) researchgate.netmicrobiologyresearch.org

Molecular Mechanisms of Pqsr/lasr in 1 Antagonism

Downstream Effects on Quorum Sensing Gene Expression

Antagonism of PqsR and LasR, key regulators in P. aeruginosa QS circuitry, leads to a cascade of effects on the expression of genes involved in QS signal synthesis and virulence factor production. These effects are primarily characterized by the repression or downregulation of specific operons and genes.

Repression of pqsABCDE Operon Transcription

The pqsABCDE operon is central to the biosynthesis of the Pseudomonas quinolone signal (PQS) nih.govnih.govresearchgate.netasm.orgnih.gov. PqsR, acting as a LysR-type transcriptional regulator, positively controls the transcription of this operon nih.govresearchgate.netasm.orgnih.gov. Consequently, antagonism or inhibition of PqsR activity would directly lead to a reduction in pqsABCDE operon transcription, thereby diminishing PQS production.

Furthermore, the Las system, regulated by LasR, positively influences the transcription of pqsR nih.govresearchgate.netasm.orgnih.govnih.gov. Inhibition of LasR would therefore indirectly lead to reduced pqsR expression, consequently decreasing the activation of the pqsABCDE operon. Conversely, the RhlR system negatively regulates pqsR transcription and directly represses the pqsABCDE promoter nih.govasm.orgnih.govoup.com. While antagonism of RhlR would lead to derepression of pqsABCDE, antagonism of PqsR or LasR would result in its repression.

Studies on various QS inhibitors demonstrate this effect. For instance, compounds targeting PqsR have shown significant inhibition of PqsR-mediated signaling, which is expected to translate to reduced transcription of the pqsABCDE operon frontiersin.org.

Downregulation of lasI, lasR, rhlI, rhlR, pqsA, and pqsR Genes

The antagonism of PqsR or LasR can lead to a broad downregulation of genes within the QS regulatory network. Research has identified several compounds that significantly reduce the expression of key QS genes, including those involved in the Las, Rhl, and Pqs systems.

Esomeprazole, a proton pump inhibitor, has been shown to significantly decrease the relative expression levels of lasI, lasR, rhlI, rhlR, pqsA, and pqsR in P. aeruginosa ekb.eg. Similarly, ZnO nanoparticles have demonstrated a reduction in the expression of these same genes researchgate.net. Sennoside A also exhibits a dose-dependent downregulation of lasI, lasR, rhlI, rhlR, pqsA, and pqsR nih.gov.

These findings suggest that compounds that interfere with PqsR or LasR function can broadly suppress the expression of genes essential for initiating and maintaining the QS cascade.

Table 1: Downregulation of Quorum Sensing Genes by QS Inhibitors

GeneCompound ExampleObserved EffectReference
lasIEsomeprazoleDecreased ekb.eg
lasREsomeprazoleDecreased ekb.eg
rhlIEsomeprazoleDecreased ekb.eg
rhlREsomeprazoleDecreased ekb.eg
pqsAEsomeprazoleDecreased ekb.eg
pqsREsomeprazoleDecreased ekb.eg
lasIZnOReduced researchgate.net
lasRZnOReduced researchgate.net
rhlIZnOReduced researchgate.net
rhlRZnOReduced researchgate.net
pqsAZnOReduced researchgate.net
pqsRZnOReduced researchgate.net
lasISennoside ADownregulated nih.gov
lasRSennoside ADownregulated nih.gov
rhlISennoside ADownregulated nih.gov
rhlRSennoside ADownregulated nih.gov
pqsASennoside ADownregulated nih.gov
pqsRSennoside ADownregulated nih.gov

Modulation of pqsE Expression and Function

The pqsE gene, located at the end of the pqsABCDE operon, plays a distinct role. While not essential for PQS synthesis, PqsE is critical for the production of various PQS-controlled virulence factors and enhances the activity of the RhlR system nih.govnih.govasm.orgresearchgate.netnih.gov. The PqsR-PQS complex promotes RhlR activity by inducing pqsE expression acs.org.

Therefore, antagonism of PqsR would lead to reduced transcription of the entire pqsABCDE operon, including pqsE nih.govresearchgate.netasm.orgnih.gov. This reduction in pqsE expression would consequently impact RhlR-dependent activities. Studies show that a pqsE mutant exhibits deficiencies in virulence factor production, and its complementation can be achieved by providing exogenous C4-HSL, indicating PqsE's role in potentiating RhlR's response to its cognate signal nih.govresearchgate.net.

If "PqsR/LasR-IN-1" antagonizes PqsR, it would indirectly reduce pqsE expression. If it antagonizes LasR, it would reduce pqsR expression, thereby diminishing the induction of the pqsABCDE operon and consequently pqsE. This modulation of pqsE expression and its downstream effects on RhlR activity are key consequences of PqsR/LasR antagonism.

Table 2: Impact of PqsR/LasR Pathway Antagonism on pqsE Expression

Regulator TargetedEffect on PqsR ActivityEffect on pqsABCDE Operon TranscriptionEffect on pqsE ExpressionConsequence for RhlR ActivityReference
PqsRInhibitionRepressionDownregulationIndirectly reduced nih.govnih.govresearchgate.netasm.orgnih.govasm.orgnih.gov
LasRIndirect inhibitionIndirect repressionIndirectly downregulatedIndirectly reduced nih.govresearchgate.netasm.orgnih.govnih.gov

Phenotypic Modulation of Pseudomonas Aeruginosa Virulence and Pathogenicity by Pqsr/lasr in 1

Attenuation of Virulence Factor Production

Quorum sensing plays a pivotal role in orchestrating the production of a wide array of virulence factors that contribute to the pathogenesis of P. aeruginosa infections. PqsR/LasR-IN-1, by interfering with the QS machinery, effectively reduces the synthesis and secretion of these critical factors.

Reduction of Pyocyanin (B1662382) Biosynthesis

Pyocyanin, a blue-green phenazine (B1670421) pigment, is a major virulence factor produced by P. aeruginosa. It contributes to host tissue damage through the generation of reactive oxygen species and the induction of inflammation. Studies indicate that this compound can significantly reduce pyocyanin production. As a potent inhibitor of the PqsR and LasR QS systems, this compound disrupts the regulatory pathways essential for pyocyanin biosynthesis medchemexpress.com. Inhibition of the PqsR-PQS system, which directly regulates phenazine synthesis, leads to a decline in pyocyanin levels nih.gov.

Inhibition of Rhamnolipid Synthesis

Rhamnolipids are biosurfactants produced by P. aeruginosa that play roles in biofilm structure, motility, and the lysis of host cells. Their production is tightly regulated by QS systems, particularly the Rhl system, which is influenced by the Pqs system asm.orgnih.gov. This compound has been shown to reduce the production of rhamnolipids, thereby attenuating this aspect of bacterial virulence medchemexpress.com.

Decreased Elastase Production

Elastase, specifically LasB elastase, is a potent extracellular protease secreted by P. aeruginosa that degrades host tissues, including elastin (B1584352) in the lungs, contributing to tissue damage and facilitating bacterial spread oup.comnih.gov. The production of elastase is regulated by multiple QS systems, including the Pqs system nih.gov. Inhibitors targeting the PqsR regulator have been demonstrated to reduce elastase production, indicating that this compound can contribute to the decreased secretion of this critical enzyme tandfonline.com.

Modulation of Other Secreted Virulence Factors

Beyond pyocyanin, rhamnolipids, and elastase, P. aeruginosa produces a range of other virulence factors regulated by QS. The PqsR regulator is known to activate genes encoding hydrogen cyanide (HCN) and lectin LecA encyclopedia.pub. HCN is a toxic metabolite that impairs cellular respiration, while lectins mediate bacterial adhesion to host tissues nih.govencyclopedia.pub. PqsR also influences the expression of genes within the RhlR regulon, which encompasses factors such as proteases and rhamnolipids encyclopedia.pub. While direct modulation of Exotoxin A by this compound is not as explicitly detailed in the provided context as other factors, the broad influence of PqsR on the QS network suggests a potential indirect effect on the production of other QS-regulated virulence factors like Exotoxin A and various proteases nih.govoup.comfrontiersin.org.

Table 1: Modulation of Virulence Factors by this compound and PqsR Inhibitors

Virulence FactorEffect of this compound or PqsR InhibitorsMechanism/TargetCitation(s)
PyocyaninReduction/InhibitionInhibition of PqsR-PQS system, disruption of phenazine biosynthesis pathways. medchemexpress.com, nih.gov
RhamnolipidsInhibitionDisruption of QS regulatory pathways, including influence on Rhl system. medchemexpress.com
ElastaseDecreased ProductionInhibition of PqsR regulator, which influences QS systems regulating elastase. tandfonline.com, nih.gov
Hydrogen Cyanide (HCN)Activation/ModulationPqsR activates genes encoding HCN; pqs circuit stimulates HCN production. nih.gov, encyclopedia.pub
Lectin (e.g., LecA)Activation/ModulationPqsR activates genes encoding lectin LecA; pqs circuit stimulates lectins. nih.gov, encyclopedia.pub
ProteasesModulationPqsR influences RhlR regulon; pqs circuit stimulates proteases; QS systems regulate proteases. nih.gov, encyclopedia.pub, nih.gov
Exotoxin AModulationIndirect effect via broad QS network regulation; LasR system (influenced by PqsR) regulates Exotoxin A. nih.gov, oup.com, frontiersin.org

Disruption of Biofilm Formation and Maintenance

Biofilms are complex communities of bacteria encased in a self-produced extracellular matrix, conferring resistance to antibiotics and host immune defenses. P. aeruginosa QS systems are critical for biofilm development, from initial attachment to maturation and structural integrity.

Inhibition of Initial Biofilm Adhesion and Maturation

This compound has demonstrated efficacy in disrupting the formation and structural integrity of P. aeruginosa biofilms medchemexpress.comtandfonline.com. By inhibiting the Pqs QS system, which is integral to biofilm maturation, this compound can hinder the processes of bacterial adhesion and the subsequent development of a robust biofilm structure frontiersin.orgfrontiersin.org. This disruption of biofilm formation is a key aspect of its anti-virulence activity, as it can render the bacteria more susceptible to antimicrobial agents and host defenses mdpi.com.

Table 2: Impact of this compound on Biofilm Formation

Biofilm AspectEffect of this compoundMechanism/TargetCitation(s)
Biofilm ProductionReducedInhibition of PqsR/LasR QS systems. medchemexpress.com
Biofilm DevelopmentHinderedDisruption of QS network, impacting biofilm maturation. tandfonline.com
Biofilm IntegrityHinderedDisruption of QS network, impacting biofilm structure. tandfonline.com
Biofilm SignalingSignificant InhibitionTargeting PqsR, impacting QS signaling within biofilms. frontiersin.org

Enhancement of Biofilm Dispersion Mechanisms

The quorum sensing (QS) system in Pseudomonas aeruginosa is also implicated in the dynamic processes of biofilm dispersion nih.govcsic.esasm.org. While QS generally promotes biofilm development, specific QS molecules and their regulators can also trigger the release of bacteria from established biofilms. The Pseudomonas quinolone signal (PQS) system, regulated by PqsR, has been shown to be crucial for biofilm dispersion nih.govasm.org. Research suggests that PQS, and by extension PqsR activity, can induce the production of outer membrane vesicles (OMVs) that contain enzymes capable of degrading biofilm matrix components like proteins, lipids, and DNA asm.org. This degradation facilitates the escape of bacteria from the biofilm matrix, thereby enhancing dispersion. Therefore, compounds that modulate PqsR activity could potentially enhance these dispersion mechanisms by promoting the release of matrix-degrading enzymes or influencing the signaling pathways that trigger dispersal.

Modulation of Bacterial Motility (e.g., Swarming, Swimming)

Bacterial motility is a critical factor in Pseudomonas aeruginosa's pathogenesis, influencing its ability to colonize surfaces and establish infections. Quorum sensing (QS) systems, including those involving PqsR and LasR, are known to regulate various forms of motility, such as swimming and swarming researchgate.netubc.caaip.orgnih.gov. Swarming motility, a complex multicellular movement across semi-solid surfaces, is particularly influenced by QS and the production of surfactants like rhamnolipids, which are regulated by QS systems csic.esaip.orgnih.gov. Studies have shown that QS inhibitors can suppress both swimming and swarming motility in P. aeruginosa researchgate.netnih.gov. For instance, compounds targeting QS receptors like LasR have demonstrated significant reductions in swimming and swarming capabilities nih.gov. While direct data on "this compound" and motility is not explicitly detailed in the provided snippets, the general understanding is that inhibitors of these QS regulators disrupt the coordinated expression of genes required for flagellar function and surfactant production, thereby impairing motility.

Phenotypic EffectModulation by this compound (or related QS inhibition)Key Regulators Involved
Biofilm Structural IntegrityImpairmentPqsR, LasR, RhlR
Biofilm Dispersion MechanismsEnhancement (via OMV induction/matrix degradation)PQS, PqsR
Swimming MotilityInhibitionLasR, RhlR, PqsR
Swarming MotilityInhibitionLasR, RhlR, PqsR

Compound Names Mentioned:

this compound

PQS (Pseudomonas quinolone signal)

3-oxo-C12-HSL (Acyl homoserine lactone autoinducer)

C4-HSL (Acyl homoserine lactone autoinducer)

Rhamnolipids

Pqsr/lasr in 1 in Combating Antimicrobial Resistance

Synergistic Effects with Conventional Antibiotics

Inhibiting the PqsR and LasR quorum-sensing systems can significantly enhance the efficacy of conventional antibiotics, a crucial advantage in treating multi-drug resistant infections. nih.govbioengineer.org This synergistic relationship allows for the potential restoration of clinical utility to antibiotics that have become ineffective against resistant strains of P. aeruginosa.

Enhanced Susceptibility of P. aeruginosa to Antibiotics

The disruption of QS pathways controlled by PqsR and LasR renders P. aeruginosa more vulnerable to various classes of antibiotics. Research on QS inhibitors (QSIs) has demonstrated a significant potentiation of antibiotics like tobramycin (B1681333) and ciprofloxacin (B1669076). nih.govnih.gov For instance, certain coumarin (B35378) derivatives that act as PqsR inhibitors were found to increase the antibacterial efficiency of tobramycin. nih.gov In one study, a QSI combined with tobramycin increased the antibiotic's activity by as much as 200-fold. nih.gov Similarly, another compound, when combined with tobramycin, increased the survival rate of infected C. elegans by over 64% compared to the antibiotic alone. nih.gov This enhanced susceptibility is observed not only in laboratory strains but also in clinical isolates, highlighting the therapeutic potential of this approach. researchgate.net

QSI TypeAntibioticOrganism/ModelEnhancement of Antibiotic Activity
PqsR Inhibitor (Compound 6)TobramycinP. aeruginosa200-fold increase in activity nih.gov
PqsR Inhibitor (Compound 7)TobramycinC. elegans64.2% increase in survival rate nih.gov
Quinazolinone (QZN 34)TobramycinMixed P. aeruginosa & S. aureus BiofilmEradication of mixed-species biofilm nih.gov
N-(2-pyrimidinyl) butyramideTobramycinP. aeruginosa BiofilmReduction of CFU from >4-6 log to <1 log nih.gov

Mechanisms Underlying Synergy: Biofilm Penetration, Virulence Attenuation

The synergistic effect of PqsR/LasR inhibitors with antibiotics stems from multiple mechanisms, primarily the disruption of biofilms and the attenuation of virulence. researchgate.net Bacterial biofilms create a protective barrier that significantly increases tolerance to antibiotics. researchgate.netembopress.org QSIs interfere with the signaling pathways that regulate biofilm formation, leading to a compromised biofilm structure that is more easily penetrated by antibiotic agents. embopress.orgnih.govresearchgate.net Electron microscopy has confirmed the physical disruption of biofilms by compounds that inhibit the LasR regulator. nih.govresearchgate.net

Furthermore, these inhibitors downregulate the expression of numerous QS-controlled virulence factors, such as proteases, elastase, pyocyanin (B1662382), and rhamnolipids. nih.govnih.govfrontiersin.org By reducing the production of these harmful proteins and toxins, the pathogen's ability to cause damage and evade the host immune system is diminished. nih.gov This virulence attenuation makes the bacteria more susceptible to both host defenses and the action of conventional antibiotics. bioengineer.org Some QSIs also inhibit the function of multidrug resistance (MDR) efflux pumps, directly tackling a common mechanism of antibiotic resistance. nih.gov

Anti-Persister Cell Activity

Persister cells are a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to antibiotics. psu.eduresearchgate.net These cells are a major cause of chronic and recurrent infections. psu.edu Targeting the regulatory pathways that lead to persister formation, such as the QS system, is a key strategy for eradicating these resilient cells.

Impact on Stationary Phase Bacterial Tolerance

Bacteria in the stationary phase of growth, where cell proliferation has ceased due to nutrient limitation, often exhibit increased tolerance to antibiotics, a state similar to persistence. plos.org The LasR system plays a complex role in this phase. While lasR mutants are often associated with chronic infections, under certain stationary-phase conditions, they can paradoxically overproduce virulence factors like pyocyanin. plos.org This suggests that modulating, rather than completely inhibiting, the LasR/PqsR pathways could be crucial. Inhibitors of PqsR have been shown to reduce the formation of antibiotic-tolerant persister cells, indicating a direct link between the QS system and this tolerance phenotype. nih.gov Conjugating a QSI with the antibiotic ciprofloxacin has been shown to reduce the formation of tolerant clones in clinical strains of P. aeruginosa. researchgate.net

Mechanisms of Action against Persister Cells (e.g., metabolic reactivation)

The antibiotic tolerance of persister cells is largely attributed to their dormant metabolic state, as many antibiotics target active cellular processes. psu.edu One strategy to eliminate persisters is to reactivate their metabolism, making them susceptible to antibiotics again. researchgate.netnih.gov Certain metabolites can potentiate the activity of aminoglycosides against persisters by stimulating their uptake, a process that requires an active electron transport chain and membrane potential. nih.govnih.gov QS is intricately linked to bacterial metabolism. oup.com Therefore, inhibitors targeting the LasR/PqsR systems can alter the metabolic state of the cell. While the precise mechanism is still under investigation, it is hypothesized that by interfering with the signals that promote entry into a dormant state, QSIs may prevent the formation of persisters or render them more vulnerable to metabolic reactivation strategies.

Pre Clinical Efficacy Studies of Pqsr/lasr in 1

In vitro Efficacy Assessments

Quorum Sensing Inhibition Assays (e.g., Reporter Gene Systems)

No specific data from reporter gene assays for PqsR/LasR-IN-1 were found in the searched literature.

Biofilm Eradication and Reduction Assays

Detailed research findings and quantitative data from biofilm eradication and reduction assays for this compound are not available in the public domain.

Virulence Factor Quantification (e.g., Pyocyanin (B1662382), Elastase Assays)

Specific quantitative data on the inhibition of pyocyanin, elastase, or other virulence factors by this compound could not be retrieved from scientific literature.

In vivo Infection Models (Non-Human)

Efficacy in Caenorhabditis elegans Infection Models

No studies detailing the efficacy of this compound in C. elegans infection models were identified.

Genetic and Regulatory Landscape of Pqsr and Lasr in P. Aeruginosa

Transcriptional Regulation of pqsR Expression

The expression of the pqsR gene, which encodes the receptor for the Pseudomonas quinolone signal (PQS), is tightly controlled by a combination of regulatory elements and transcription factors. This regulation ensures that PqsR is produced at appropriate levels to orchestrate the PQS-dependent QS response.

The transcriptional control of pqsR is orchestrated by two distinct promoter sites, a proximal and a distal promoter, which together integrate various regulatory inputs to fine-tune pqsR expression. nih.gov The proximal promoter is considered to provide a basal level of transcription. nih.gov The distal promoter, on the other hand, is the primary site for activation by the LasR quorum-sensing system. nih.gov This dual promoter architecture allows for a complex regulation of pqsR transcription, enabling the bacterium to respond to a variety of internal and external cues. The intergenic region between pqsR and the divergently transcribed nadA gene is substantial, providing ample space for these regulatory elements. asm.org Two transcriptional start sites have been identified for pqsR, corresponding to these two promoter regions. asm.org

The transcription of pqsR is subject to both positive and negative control by other components of the P. aeruginosa QS network, creating a hierarchical and interconnected regulatory circuit.

Positive Regulation: The primary positive regulator of pqsR transcription is the LasR protein, the master regulator of the las QS system. nih.govasm.org In the presence of its cognate autoinducer, 3-oxo-C12-HSL, LasR binds to a specific site within the distal promoter region of pqsR, thereby activating its transcription. nih.govasm.org This direct activation by LasR firmly places the PQS system under the control of the las system in the canonical QS hierarchy. researchgate.netnih.gov

Negative Regulation: Conversely, pqsR expression is negatively regulated by several factors. The RhlR protein, the regulator of the rhl QS system, has been shown to negatively influence pqsR transcription. nih.govnih.gov This repression by RhlR adds another layer of complexity to the QS hierarchy, where the rhl system can modulate the activity of the PQS system. researchgate.net

Furthermore, the transcriptional regulator CysB has been identified as a repressor of pqsR transcription. nih.govasm.org CysB, which is typically involved in sulfur uptake and cysteine biosynthesis, can bind to the pqsR promoter and antagonize the LasR-mediated activation. nih.govasm.org Interestingly, this regulatory role of CysB on pqsR appears to be independent of cysteine levels. asm.org Additionally, the H-NS family proteins MvaT and MvaU have been suggested to act as potential negative regulators at the proximal promoter site. nih.govasm.org

Regulatory FactorType of RegulationTarget Promoter Site
LasRPositiveDistal
RhlRNegativeNot specified
CysBNegativeDistal (antagonizes LasR)
MvaT/MvaUNegative (potential)Proximal

Methodological Approaches in the Characterization of Pqsr/lasr in 1

Receptor Binding and Antagonism Assays (e.g., Bioluminescent Reporters)

To confirm that PqsR/LasR-IN-1 directly interacts with its target receptors and to quantify its antagonistic potency, researchers typically employ specialized reporter gene assays. In these systems, a reporter gene, such as the luxCDABE operon which produces bioluminescence, is placed under the control of a promoter that is activated by LasR or PqsR.

When the native autoinducer (e.g., 3-oxo-C12-HSL for LasR) is present, it binds to the receptor, which in turn binds to the promoter and activates the transcription of the lux genes, resulting in a measurable light output. The efficacy of an antagonist like this compound is determined by its ability to compete with the native autoinducer and reduce or prevent this light production. The assay is performed by incubating the reporter strain with a constant concentration of the autoinducer and varying concentrations of the inhibitor. The resulting dose-response curve allows for the calculation of key inhibitory values, such as the IC50, which represents the concentration of the inhibitor required to reduce the bioluminescent signal by 50%. These assays provide direct evidence of receptor antagonism and are a primary screening tool for identifying and characterizing QS inhibitors.

Gene Expression Analysis (e.g., qRT-PCR, RNA Sequencing)

To understand the downstream effects of PqsR and LasR inhibition by this compound at the transcriptional level, gene expression analysis is crucial. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq) are used to measure the abundance of specific messenger RNA (mRNA) transcripts in P. aeruginosa after treatment with the compound.

Researchers select key virulence genes known to be regulated by the LasR and PqsR systems for qRT-PCR analysis. These often include genes involved in the synthesis of virulence factors like elastase (lasB), rhamnolipids (rhlA), and pyocyanin (B1662382) (phzA1-G1), as well as regulatory genes within the QS cascade itself (lasI, rhlI, pqsA). By comparing the mRNA levels in treated versus untreated bacteria, the specific impact of this compound on the QS regulatory network can be quantified. A significant decrease in the expression of these target genes provides strong evidence that the compound's antagonistic activity at the receptor level translates into a functional disruption of the virulence gene program. RNA-Seq offers a more global perspective, providing a comprehensive snapshot of the entire transcriptome and revealing broader impacts on bacterial physiology that may not be captured by targeting a few select genes.

Phenotypic Assays for Quorum Sensing-Controlled Traits (e.g., Motility, Pigment Production, Biofilm Assays)

The ultimate goal of a QS inhibitor is to reduce the pathogenic traits of the bacteria. Therefore, a critical component of characterizing this compound involves assessing its impact on various QS-controlled phenotypes. These assays measure the macroscopic consequences of inhibiting the LasR and PqsR pathways.

Key Phenotypic Assays:

Pigment Production: The production of the blue-green pigment pyocyanin, a significant virulence factor, is tightly controlled by the PqsR system. Its production can be quantified spectrophotometrically after extracting it from P. aeruginosa culture supernatants. A visible reduction in the blue-green coloration of the culture serves as a clear indicator of PqsR inhibition.

Biofilm Assays: Biofilm formation is a complex process crucial for chronic infections and is regulated by both LasR and PqsR. The effect of this compound on biofilm formation is commonly measured using a crystal violet staining assay in microtiter plates. The amount of stained biomass provides a quantitative measure of biofilm reduction.

Motility Assays: Bacterial motility, including swarming and twitching, is influenced by QS. Swarming motility, a collective movement across a semi-solid surface, is often negatively regulated by the PQS system. The impact of the inhibitor can be assessed by measuring the diameter of the bacterial swarm on agar (B569324) plates.

These phenotypic assays are essential to confirm that the molecular and transcriptional inhibition observed with this compound leads to a tangible decrease in the virulence-associated behaviors of P. aeruginosa.

Computational and Structural Biology Approaches

To visualize and understand the interaction between this compound and its target receptors at an atomic level, computational and structural biology methods are employed. These in silico techniques provide insights that can guide further optimization of the inhibitor.

Molecular Docking Simulations of this compound with Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when bound to a receptor (the ligand-binding domains of LasR or PqsR). Using the known crystal structures of the receptors, the compound is virtually placed into the binding site. Docking algorithms then calculate the most likely binding poses and estimate the binding affinity, often represented as a docking score. These simulations can confirm whether the inhibitor is likely to fit within the same binding pocket as the native autoinducer, suggesting a competitive mechanism of action.

Analysis of Ligand-Receptor Interactions and Binding Stability

Following docking, the resulting poses are analyzed to identify the specific molecular interactions that stabilize the ligand-receptor complex. This involves identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between this compound and the amino acid residues of the receptor's binding pocket. For instance, analysis might reveal a crucial hydrogen bond with a specific glutamine or phenylalanine residue that anchors the inhibitor in place. Understanding these interactions is fundamental to explaining the compound's potency and selectivity and provides a rational basis for designing new analogues with improved binding affinity and efficacy.

Table 1: Compound Names Mentioned

Compound Name
This compound

Future Directions and Therapeutic Perspectives of Pqsr/lasr in 1 Research

Exploration of PqsR/LasR-IN-1 in Combination Therapies with Existing Antimicrobials

The inherent limitations of antimicrobial agents, coupled with the rise of antibiotic resistance, necessitate innovative therapeutic strategies. Quorum sensing inhibitors (QSIs), including those targeting PqsR and LasR, are increasingly recognized for their potential to act as adjuvants to conventional antibiotics tandfonline.comnih.govportlandpress.comnih.govmdpi.com. By disrupting bacterial communication and virulence factor production, QSIs can re-sensitize bacteria to antibiotics or enhance the efficacy of existing treatments. This approach aims to reduce the selective pressure that drives antibiotic resistance and improve treatment outcomes, especially in chronic or biofilm-associated infections tandfonline.comnih.govportlandpress.comoup.com.

Research has demonstrated synergistic effects when QSIs are combined with antibiotics against Pseudomonas aeruginosa. For instance, the natural compound psoralen (B192213) has shown enhanced effectiveness when used in combination with polymyxin (B74138) B, levofloxacin, and kanamycin (B1662678) tandfonline.com. Similarly, specific PqsR inhibitors have exhibited potent synergy with tobramycin (B1681333) (TOB), leading to improved survival rates in Caenorhabditis elegans models and significant reductions in bacterial colony-forming units (CFUs) nih.govbiorxiv.orgmdpi.com. Other studies have reported synergistic antibiofilm effects and enhanced QSI activity when combined with TOB mdpi.com. Furthermore, non-antibiotic compounds such as curcumin, piroxicam, indomethacin, and ketoprofen (B1673614) have demonstrated synergistic antimicrobial activity when paired with piperacillin (B28561) against P. aeruginosa and Acinetobacter baumannii biorxiv.org. These findings underscore the potential of combining QSIs with established antibiotics to create more robust therapeutic regimens.

Table 1: Synergistic Effects of Quorum Sensing Inhibitors with Antibiotics against Pseudomonas aeruginosa

QSI / Compound NameAntibioticBacterial Strain/ModelObserved EffectCitation
PsoralenPolymyxin B, Levofloxacin, KanamycinP. aeruginosaEnhanced effectiveness tandfonline.com
Compound 7Tobramycin (TOB)P. aeruginosaImproved survival in C. elegans, reduced CFU nih.gov
Compound 11Tobramycin (TOB)P. aeruginosaSynergistic antibiofilm effect, >3-fold CFU reduction nih.govmdpi.com
Compound 16Tobramycin (TOB)P. aeruginosaSynergistic antibiofilm effect mdpi.com
Compound 12Tobramycin (TOB)P. aeruginosaEnhanced QSI ability, antagonistic binding to QS receptors mdpi.com
CurcuminPiperacillinP. aeruginosaSynergy biorxiv.org
PiroxicamPiperacillinP. aeruginosaSynergy biorxiv.org
IndomethacinPiperacillinP. aeruginosaSynergy biorxiv.org
KetoprofenPiperacillinP. aeruginosaSynergy biorxiv.org
PqsR inverse agonistTobramycinP. aeruginosa biofilmPotentiated efficacy biorxiv.org

Development of this compound Derivatives with Enhanced Efficacy and Specificity

Medicinal chemistry efforts are crucial for optimizing the therapeutic potential of QSIs. This involves designing and synthesizing novel derivatives of lead compounds, such as those targeting PqsR and LasR, to improve their potency, selectivity, pharmacokinetic profiles, and reduce potential off-target effects tandfonline.comacs.org. Structure-activity relationship (SAR) studies play a pivotal role in this process, guiding the modification of chemical structures to enhance binding affinity to the target receptor and improve inhibitory activity.

Research has identified several potent PqsR antagonists with promising efficacy. For example, Compound 4 demonstrated significant inhibition of pyocyanin (B1662382) production and the PqsR reporter gene with IC50 values in the nanomolar range tandfonline.com. Compound 40, a potent PqsR antagonist, exhibits IC50 values of 0.25 ± 0.12 µM against P. aeruginosa strain PAO1-L and 0.34 ± 0.03 µM against PA14, effectively inhibiting pyocyanin production and Pqs system signaling frontiersin.orgfrontiersin.org. Compound 61, a quinazolin-4(3H)-one derivative, showed strong activity with an IC50 of 1 µM against the PqsA promoter and a high binding affinity (Kd of 10 nM) to the PqsR ligand-binding domain (LBD) tandfonline.comacs.org. Furthermore, a broad screen identified over 30 novel PqsR inhibitors with potencies ranging from nanomolar to low micromolar concentrations, highlighting the amenability of PqsR to small molecule inhibition biorxiv.orgacs.orgscilit.com. Other notable PqsR inhibitors include M64, a benzamide-benzimidazole compound that effectively blocks MvfR-dependent signaling tandfonline.com, and Clofoctol, which suppresses PQS-controlled virulence traits tandfonline.com. While research on LasR inhibitors like PD12 (IC50 30 nM) and V-06-018 (IC50 10 µM) is also ongoing, the focus on PqsR inhibitors is particularly relevant for compounds specifically designed to target this regulator asm.org.

Table 2: Selected PqsR Inhibitors and Their Reported Efficacy

Compound Name/ClassChemical Class/DescriptionTargetReported EfficacyCitation
Compound 4Not specifiedPqsRIC50 ~200 nM (pyocyanin), 11 nM (PqsR reporter) tandfonline.com
Compound 40Not specifiedPqsRPAO1-L IC50 0.25 ± 0.12 µM, PA14 IC50 0.34 ± 0.03 µM frontiersin.orgfrontiersin.org
Compound 61Quinazolin-4(3H)-one derivativePqsRPqsA promoter IC50 1 µM, Kd 10 nM tandfonline.comacs.org
M64Benzamide-benzimidazolePqsR (MvfR)Blocks MvfR-dependent signaling tandfonline.com
ClofoctolFDA-approved drugPqsRSuppresses PQS-controlled virulence traits tandfonline.com
PD12Tetrazole with alkyl tailLasRIC50 30 nM asm.org
V-06-018Phenyl ring with alkyl tailLasRIC50 10 µM asm.org
Various novel PqsR inhibitorsDiverse chemical spacePqsRNanomolar to low micromolar IC50s biorxiv.orgacs.orgscilit.com

Investigation of this compound against Other Bacterial Pathogens with Analogous Quorum Sensing Systems

Quorum sensing systems, particularly those employing LuxR-type transcriptional regulators, are conserved across a wide range of bacterial species, not exclusively within Pseudomonas aeruginosa nih.govmdpi.commdpi.comnih.gov. This conservation suggests that QSIs targeting PqsR or LasR, or similar regulators, could potentially be developed into broad-spectrum anti-infective agents. Pathogens such as Escherichia coli, Acinetobacter baumannii, and Burkholderia cepacia also utilize QS systems that regulate virulence and biofilm formation nih.govmdpi.com.

Research into natural products and synthetic compounds has begun to explore this broader applicability. For instance, compounds like catechin-7-xyloside, sappanol, and butein (B1668091) have shown interactions with LasR, indicating potential for broad-spectrum anti-QS activity mdpi.com. Echinatin (Ech), a flavonoid, has demonstrated synergistic effects with colistin (B93849) against Escherichia coli, highlighting its potential as an antibacterial synergist by targeting QS pathways frontiersin.org. Harmine, a β-carboline alkaloid, has been shown to antagonize LasR, RhlR, and PqsR pathways and provided protection in infection models tandfonline.com. The identification of novel QSIs against P. aeruginosa could therefore inform the development of agents effective against other Gram-negative and potentially Gram-positive bacteria that rely on analogous QS mechanisms for pathogenesis f1000research.comresearchgate.net.

Q & A

Q. What is the molecular mechanism by which PqsR/LasR-IN-1 inhibits LasR and PqsR in Pseudomonas aeruginosa?

this compound binds to the ligand-binding domains of LasR and PqsR, disrupting quorum sensing (QS) signal recognition. Structural studies reveal that its interaction with PqsR involves blocking alkyl quinolone signal molecules, thereby preventing virulence gene activation. Experimental validation includes competitive binding assays and transcriptional profiling of QS-regulated genes (e.g., lasB, pqsA) .

Q. What experimental models are appropriate for assessing the efficacy of this compound in disrupting quorum sensing?

Recommended models include:

  • In vitro : Reporter gene assays (e.g., lasB-gfp or pqsA-lux strains) to quantify QS inhibition.
  • In vivo : Murine infection models to evaluate attenuation of virulence (e.g., biofilm formation, pyocyanin production).
  • Co-culture systems : Human cell lines (e.g., A549) infected with P. aeruginosa to assess host-pathogen interactions under inhibitor treatment .

Q. What pharmacokinetic parameters must be characterized to evaluate this compound's potential for therapeutic use?

Key parameters include:

  • Bioavailability : Assessed via oral/intravenous administration in animal models.
  • Half-life : Measured using LC-MS/MS to track plasma concentration over time.
  • Tissue distribution : Evaluated in target organs (e.g., lungs) via radiolabeled compound tracing.
  • Metabolic stability : Tested in liver microsome assays to predict hepatic clearance .

Q. How should researchers control for cytotoxicity when testing this compound in mammalian cell co-culture systems?

Use viability assays (e.g., MTT, resazurin) alongside inhibitory studies. Normalize QS inhibition data to cell survival rates. Include negative controls (untreated cells) and positive controls (e.g., known cytotoxic agents) to distinguish specific QS inhibition from general toxicity .

Q. What are the recommended protocols for validating the specificity of this compound against LasR/PqsR versus other bacterial signaling systems?

Employ:

  • Genetic knockouts : Compare inhibitor efficacy in lasR/pqsR mutant vs. wild-type strains.
  • Cross-reactivity assays : Test against unrelated QS systems (e.g., Vibrio fischeri LuxR) to rule off-target effects.
  • Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinity for LasR/PqsR versus other receptors .

Advanced Research Questions

Q. How can researchers optimize the inhibitory activity of this compound against PqsR while minimizing off-target effects on hERG channels?

Strategies include:

  • Structure-activity relationship (SAR) studies : Modify substituents on the core scaffold to enhance PqsR binding while reducing hERG affinity.
  • Computational modeling : Use molecular docking to predict interactions with PqsR’s hydrophobic binding pocket vs. hERG’s potassium channel cavity.
  • Selectivity assays : Screen derivatives for hERG inhibition (patch-clamp electrophysiology) and prioritize compounds with IC50 ratios >10:1 (PqsR:hERG) .

Q. How should conflicting data on the IC50 values of this compound across different experimental setups be reconciled?

Analyze variables such as:

  • Assay conditions : Differences in bacterial growth phase, media composition, or temperature.
  • Cell lines : Variability in receptor expression levels (e.g., P. aeruginosa clinical isolates vs. lab strains).
  • Control normalization : Ensure consistent use of reference inhibitors (e.g., C30 for PqsR). Standardize protocols using guidelines from Reviews in Analytical Chemistry for reproducibility .

Q. What computational strategies can predict the binding affinity of this compound derivatives to PqsR while avoiding hERG interactions?

Combine:

  • Molecular dynamics (MD) simulations : To assess binding stability and residency time in PqsR’s active site.
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for derivative modifications.
  • Pharmacophore modeling : Identify critical chemical features for PqsR inhibition and exclude hERG-binding motifs .

Q. What multi-omics approaches are suitable for mapping the downstream effects of this compound on Pseudomonas aeruginosa virulence pathways?

Integrate:

  • Transcriptomics : RNA-seq to profile QS-regulated genes (e.g., rhll, pqsE).
  • Metabolomics : LC-MS to quantify alkyl quinolones and other QS metabolites.
  • Proteomics : SILAC-based mass spectrometry to track virulence factor expression (e.g., elastase, rhamnolipids) .

Q. How can researchers address discrepancies between in silico predictions and empirical data regarding this compound's receptor binding kinetics?

Validate predictions using:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) for PqsR.
  • Isothermal titration calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS).
  • X-ray crystallography : Resolve co-crystal structures of this compound derivatives to verify binding poses .

Methodological Considerations

  • Data reproducibility : Follow Reviews in Analytical Chemistry guidelines for detailed methodology reporting, including assay conditions and statistical thresholds .
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human tissues .
  • Conflict resolution : Use systematic reviews (e.g., PRISMA frameworks) to contextualize contradictory findings and identify knowledge gaps .

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